
Chikusetsusaponin iva
准备方法
合成路线和反应条件: 赤芝皂苷IVa可以通过多种涉及三萜皂苷的化学反应合成。 合成通常涉及从Panax japonicus中提取三萜皂苷,然后进行纯化和化学修饰以获得赤芝皂苷IVa .
工业生产方法: 赤芝皂苷IVa的工业生产涉及从Panax japonicus根中进行大规模提取。该过程包括干燥、粉碎和使用乙醇等溶剂提取根部。 然后使用色谱技术纯化提取物以分离赤芝皂苷IVa .
化学反应分析
反应类型: 赤芝皂苷IVa会发生各种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其药理特性至关重要 .
常用试剂和条件:
氧化: 使用常见的氧化剂,例如高锰酸钾和过氧化氢。
还原: 使用还原剂,例如硼氢化钠和氢化铝锂。
取代: 取代反应通常涉及烷基卤化物和酰氯等试剂.
科学研究应用
Anti-Inflammatory Effects
Chikusetsusaponin IVa has been extensively studied for its anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes in macrophages.
Key Findings:
- Inhibition of Pro-Inflammatory Mediators: this compound significantly reduces the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This effect is dose-dependent and linked to the suppression of the NF-κB signaling pathway .
Anti-Cancer Properties
This compound has shown promise in cancer treatment through its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Key Findings:
- Induction of Apoptosis: It promotes reactive oxygen species (ROS) production leading to apoptosis in cancer cells such as endometrial carcinoma and prostate cancer .
Anti-Obesity Effects
Recent studies have highlighted the potential of this compound as an anti-obesity agent by inhibiting adipocyte differentiation.
Key Findings:
- Inhibition of Adipogenesis: this compound significantly reduces lipid accumulation in 3T3-L1 cells by downregulating key adipogenic transcription factors such as CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ) .
Study | Cell Type | Effects on Adipogenesis |
---|---|---|
Kim et al. (2018) | 3T3-L1 Adipocytes | Inhibited differentiation; reduced expression of C/EBPα and PPARγ . |
Antiviral Activity
This compound also exhibits antiviral properties against various viruses, suggesting its potential therapeutic applications beyond inflammation and cancer.
Key Findings:
作用机制
赤芝皂苷IVa通过各种分子靶点和途径发挥其作用:
相似化合物的比较
赤芝皂苷IVa因其多样的药理活性而独特,并具有特定的分子靶点。类似的化合物包括:
赤芝皂苷IVa甲酯: 表现出增强的抗癌特性.
赤芝皂苷IVa丁酯: 显示出有效的抗炎和抗癌作用.
其他三萜皂苷: 例如人参皂苷和齐墩果酸衍生物,它们具有相似的抗炎和抗癌活性
赤芝皂苷IVa因其对IL6/STAT3信号通路的特异性抑制及其穿透血脑屏障的能力而脱颖而出,使其成为治疗多种疾病的有希望的候选药物 .
生物活性
Chikusetsusaponin IVa (CS-IVa) is a triterpenoid saponin derived from the plant Panax japonicus. It has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-obesity effects. This article provides a comprehensive review of the biological activities of CS-IVa, supported by data tables and relevant research findings.
1. Anti-Cancer Activity
CS-IVa exhibits potent anti-cancer properties across various cancer cell lines. The following table summarizes key findings from studies evaluating its effects on different types of cancer:
Case Study: Prostate Cancer
In a study involving athymic nude mice, CS-IVa was administered at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg for seven weeks. Results indicated a significant suppression of prostate tumor growth through apoptosis induction without cytotoxic effects on normal prostate cells . This suggests that CS-IVa could be a promising candidate for prostate cancer therapy.
2. Anti-Inflammatory Activity
CS-IVa has demonstrated significant anti-inflammatory effects through various mechanisms:
- Inhibition of Inflammatory Mediators : Studies have shown that CS-IVa reduces the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced models .
- Regulation of NF-κB Pathway : CS-IVa modulates the NF-κB signaling pathway by affecting miR-155 and GSK-3β, leading to decreased macrophage activation and inflammatory responses .
Research Findings
In vitro studies on RAW264.7 cells revealed that treatment with CS-IVa significantly decreased the release of nitric oxide (NO) and the mRNA levels of iNOS, TNF-α, and IL-1β in a dose-dependent manner . This highlights its potential as an anti-inflammatory agent.
3. Anti-Obesity Activity
Recent research indicates that CS-IVa also plays a role in combating obesity:
- Adipocyte Differentiation Inhibition : CS-IVa has been shown to inhibit adipocyte differentiation in 3T3-L1 cells by downregulating key transcription factors such as C/EBPα and PPARγ .
- Lipid Metabolism Improvement : In high-fat diet-induced obesity models in mice, CS-IVa improved lipid profiles in serum and liver tissues .
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-37(2)14-16-42(36(52)56-34-30(48)27(45)26(44)22(19-43)53-34)17-15-40(6)20(21(42)18-37)8-9-24-39(5)12-11-25(38(3,4)23(39)10-13-41(24,40)7)54-35-31(49)28(46)29(47)32(55-35)33(50)51/h8,21-32,34-35,43-49H,9-19H2,1-7H3,(H,50,51)/t21-,22+,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,34-,35+,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSRLTNUOCHBEA-SGVKAIFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10965732 | |
Record name | Chikusetsusaponin IVa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
795.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51415-02-2 | |
Record name | Chikusetsusaponin IVa | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51415-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chikusetsu saponin iva | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chikusetsusaponin IVa | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10965732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALENDULOSIDE F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3FU6ZPR5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Chikusetsusaponin IVa (this compound) as an antithrombotic agent?
A1: this compound primarily exerts its antithrombotic effects by inhibiting thrombin, a key enzyme in the coagulation cascade. [] It demonstrates a competitive inhibition of thrombin activity, directly interacting with the enzyme to prevent clot formation. []
Q2: How does this compound affect platelet aggregation?
A2: this compound inhibits platelet aggregation induced by both thrombin and collagen. [] This suggests a multifaceted approach to preventing clot formation, targeting both enzymatic and cellular components of the coagulation pathway. []
Q3: Does this compound affect other coagulation factors?
A3: While primarily targeting thrombin, this compound also inhibits the activity of Factor Xa, another crucial enzyme in the coagulation cascade. [] This broader inhibitory effect further contributes to its antithrombotic potential. []
Q4: What are the downstream effects of this compound's inhibition of the NF-κB and AP-1 signaling pathways?
A4: this compound's suppression of NF-κB and AP-1 transcriptional activities leads to a downstream decrease in the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β. [] This inhibition of inflammatory signaling contributes to its anti-inflammatory properties. []
Q5: How does this compound impact H9N2 AIV infection in vitro and in vivo?
A5: In vitro, this compound protects A549 cells from H9N2 AIV-induced apoptosis and suppresses the expression of inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-8) and mediators (iNOS, PTGS2). [] In vivo, this compound increases the survival rate of H9N2 AIV-infected mice by reducing lung damage, viral load, and inflammation while inhibiting pro-inflammatory cytokine production. []
Q6: What is the molecular formula and weight of this compound?
A6: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they consistently classify it as an oleanane-type triterpenoid saponin. [, , , , , ] Its structure is characterized by an oleanane-type triterpenoid aglycone linked to sugar moieties. [, , ] To obtain the precise molecular formula and weight, refer to structural elucidation studies or databases like PubChem or ChemSpider.
Q7: What spectroscopic techniques are commonly employed to characterize this compound?
A7: Researchers commonly use a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to elucidate the structure of this compound. [, , , ] One-dimensional and two-dimensional NMR experiments help determine the connectivity and stereochemistry of the molecule, while MS provides information about the molecular weight and fragmentation pattern. [, , , ]
Q8: How do structural modifications of this compound affect its biological activity?
A8: Structural modifications to this compound, such as cleaving sugar residues at the 3-OH or 28-COOH position or altering the alkyl chain length on the D-glucuronic acid residue, significantly influence its antitumor activity. [] Specifically, the carboxylic acid form of this compound demonstrates enhanced antitumor activity compared to its esterified counterpart. [] These observations highlight the importance of specific structural features for its biological activity and provide insights for developing more potent analogs. []
Q9: What is the bioavailability of this compound following oral administration in rats?
A9: The absolute bioavailability of this compound in rats following oral administration is 8.63%. [] This relatively low bioavailability suggests potential challenges in achieving therapeutic concentrations through oral delivery and highlights the need for further investigation into alternative delivery strategies or formulation modifications. []
Q10: What is the primary route of elimination for this compound?
A10: The provided research excerpts do not provide specific details on the primary route of elimination for this compound. Further research focusing on its metabolism and excretion pathways is needed to understand its elimination profile completely.
Q11: What cell lines are commonly used to study the anti-cancer effects of this compound in vitro?
A11: Researchers frequently employ various cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells, to investigate the antitumor activity of this compound in vitro. [] These cell lines provide valuable models for understanding its anti-cancer mechanisms and evaluating its efficacy against different cancer types. []
Q12: What animal models are used to study the anti-inflammatory and anti-tumor effects of this compound in vivo?
A12: Research utilizes LPS-stimulated RAW264.7 macrophages to assess the anti-inflammatory effects of this compound in vitro. [] Additionally, a mouse model of genital herpes caused by HSV-2 is employed to evaluate the in vivo efficacy of this compound as an antiherpetic agent. [] These models provide valuable insights into its therapeutic potential in various disease contexts.
Q13: What analytical techniques are commonly used for the quantification of this compound in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as evaporative light scattering detection (ELSD) [] or tandem mass spectrometry (MS/MS) [, ], is frequently employed for quantifying this compound in biological samples. These techniques offer high sensitivity and selectivity, enabling accurate measurement of its concentration in complex matrices like plasma or tissue extracts. [, , ]
Q14: What are the advantages of using ultra-high-performance liquid chromatography (UPLC) over conventional HPLC for analyzing this compound?
A14: Ultra-high-performance liquid chromatography (UPLC) offers several advantages over conventional HPLC for analyzing this compound, including: 1) enhanced sensitivity due to smaller column particles and higher operating pressures, 2) improved resolution, allowing for better separation of closely related compounds, and 3) faster analysis times, making it suitable for high-throughput applications. [, ] These advantages make UPLC a valuable tool for studying the pharmacokinetics and tissue distribution of this compound. [, ]
Q15: What are some challenges associated with analyzing this compound in biological samples, and how are they addressed?
A15: Analyzing this compound in biological samples can be challenging due to its relatively low concentration and the complexity of the matrix. To overcome these challenges, researchers utilize sensitive and selective techniques like UPLC-MS/MS [] and employ appropriate sample preparation methods such as protein precipitation or solid-phase extraction to remove interfering compounds. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。